![molecular formula C22H22N2O4 B2708656 N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)phenyl)acetamide CAS No. 1705199-38-7](/img/structure/B2708656.png)
N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)phenyl)acetamide
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Description
Scientific Research Applications
Sigma Ligands with Subnanomolar Affinity
Research has shown that spiro[isobenzofuran-1(3H),4'-piperidines] and related derivatives exhibit significant affinity as sigma ligands, particularly targeting the sigma 2 binding site. These compounds demonstrate a selective affinity with subnanomolar ranges, influenced by the N-substituent's size and the presence of substituents on the benzene ring. This selectivity and affinity suggest potential applications in neurological research and drug development, especially for conditions influenced by sigma receptor activity (Moltzen, Perregaard, & Meier, 1995).
Potential CNS Agents
The compound and its derivatives have been synthesized with the anticipation of their utility as central nervous system (CNS) agents. Their synthesis was guided by structural similarities to known antidepressants, indicating their potential application in treating CNS disorders. Initial studies suggest these compounds exhibit properties conducive to CNS applications, specifically through the modulation of tetrabenazine-induced ptosis, highlighting their potential as novel therapeutic agents (Bauer et al., 1976).
Diuretic and Antihypertensive Properties
Further exploration into the spiro[isobenzofuran-1(3H),4'-piperidines] derivatives revealed their diuretic and antihypertensive effects, with specific N-sulfur derivatives showing marked activity in animal models. These findings open up avenues for their use in developing new treatments for hypertension and conditions requiring diuretic interventions (Klioze & Novick, 1978).
Histamine-3 Receptor Antagonists
A novel class of spiro compounds, including 1'-cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4'-piperidine] derivatives, demonstrated high affinity and selectivity for the human and rat histamine-3 receptors (H3Rs). Their stability, selectivity against histamine receptor subtypes, and pharmacokinetic properties suggest potential utility as H3R antagonists, providing a basis for the development of new therapeutic agents in allergy and inflammatory disease treatment (Dandu et al., 2012).
properties
IUPAC Name |
N-[4-[2-oxo-2-(3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-yl)ethyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-15(25)23-17-8-6-16(7-9-17)14-20(26)24-12-10-22(11-13-24)19-5-3-2-4-18(19)21(27)28-22/h2-9H,10-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJWMUOTEMBVIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)phenyl)acetamide |
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